dUTP - 1173-82-6

dUTP

Catalog Number: EVT-295447
CAS Number: 1173-82-6
Molecular Formula: C9H15N2O14P3
Molecular Weight: 468.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

dUTP (dUTP) is a naturally occurring pyrimidine deoxyribonucleoside triphosphate, a fundamental building block of DNA. [] It plays a crucial role in DNA biosynthesis, albeit an indirect one. Unlike the other deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, and dTTP) that directly contribute to the growing DNA chain, dUTP's primary role is to serve as a precursor for thymidine triphosphate (dTTP) synthesis. [, ] This indirect contribution to DNA synthesis is crucial for maintaining genomic integrity.

Future Directions
  • Inhibitor Development:

    • Designing specific dUTPase inhibitors has potential therapeutic implications for targeting cancer and infectious diseases, leveraging the enzyme's essentiality in various organisms. [, , ]
    • Investigating the immunomodulatory properties of viral dUTPases, particularly their interactions with toll-like receptors and impact on immune cell function, may provide insights into viral pathogenesis and potential therapeutic targets. [, , , , , , ]
  • Elucidating dUTP's Role in Somatic Hypermutation:

    • Further research is needed to understand the contribution of dUTP incorporation during somatic hypermutation, a crucial process for antibody diversity generation in the immune system. []
  • Exploring dUTP Analogs:

    • Investigating the properties and applications of novel dUTP analogs, such as those with modified bases or fluorescent labels, could expand the toolkit for DNA manipulation and analysis. [, ]

Deoxyuridine monophosphate (dUMP)

Compound Description: Deoxyuridine monophosphate (dUMP) is a deoxynucleotide monophosphate that serves as a crucial precursor in the biosynthesis of deoxythymidine triphosphate (dTTP) [, , , , ]. It is produced by the hydrolysis of dUTP, catalyzed by the enzyme deoxyuridine triphosphate nucleotidohydrolase (dUTPase) [, , , , ].

Relevance: dUMP is a direct product of dUTP hydrolysis by dUTPase. This reaction is essential for maintaining a low dUTP/dTTP ratio in the cell, which is crucial for preventing uracil misincorporation into DNA [, , , , ].

Deoxythymidine triphosphate (dTTP)

Compound Description: Deoxythymidine triphosphate (dTTP) is one of the four canonical building blocks of DNA. It is essential for accurate DNA synthesis and repair [, , , , ].

Relevance: dUTP competes with dTTP for incorporation into DNA by DNA polymerases, which cannot effectively distinguish between these two nucleotides [, , , , ]. Maintaining a low dUTP/dTTP ratio by dUTPase is therefore critical to prevent uracil misincorporation into DNA [, , , , ].

5-Fluoro-deoxyuridine triphosphate (FdUTP)

Compound Description: 5-Fluoro-deoxyuridine triphosphate (FdUTP) is an active metabolite of the anticancer drug fluorodeoxyuridine (FdUrd) [, , , ]. Like dUTP, it can be incorporated into DNA, leading to DNA damage and cell death [, , , ].

Relevance: FdUTP is structurally similar to dUTP and is also a substrate for dUTPase, albeit with a different affinity []. Both FdUTP and dUTP can disrupt DNA synthesis and repair when incorporated into DNA [, , , ].

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that inhibits thymidylate synthase (TS) and can be incorporated into DNA and RNA, interfering with nucleic acid synthesis and function [, , , ].

Relevance: 5-FU's mechanism of action involves the formation of FdUTP, which, like dUTP, can be incorporated into DNA [, , , ]. Inhibiting dUTPase enhances the efficacy of 5-FU by increasing FdUTP levels and promoting its incorporation into DNA, leading to increased DNA damage [, , , ].

2′-Deoxy-5-fluorouridine (FdUrd)

Compound Description: 2′-Deoxy-5-fluorouridine (FdUrd) is a fluoropyrimidine analog of deoxyuridine and a derivative of 5-FU []. It is metabolized to FdUTP, which disrupts DNA synthesis and repair [].

Relevance: Similar to dUTP, FdUrd exerts its antitumor effects through incorporation into DNA following its conversion to FdUTP []. The efficiency of incorporation for both compounds is influenced by enzymes like thymidine kinase 1 and dUTPase [].

5-Mercuri-dUTP (HgdUTP)

Compound Description: 5-Mercuri-dUTP (HgdUTP) is a synthetic dUTP analog containing a mercury atom attached to the 5-position of the uracil base [, ]. It acts as an irreversible inhibitor of dUTPase in eukaryotic organisms, but not in prokaryotes [, ].

Relevance: HgdUTP is structurally similar to dUTP and binds to the active site of dUTPase, inhibiting its enzymatic activity [, ]. This inhibition highlights the importance of the nucleotide-binding site's structural features for dUTPase activity and suggests potential for developing selective dUTPase inhibitors [, ].

5-Mercuri-dCTP (HgdCTP)

Compound Description: 5-Mercuri-dCTP (HgdCTP) is a synthetic dCTP analog containing a mercury atom attached to the 5-position of the cytosine base [, ]. Like HgdUTP, it acts as an irreversible inhibitor of dUTPase in eukaryotic organisms but not in prokaryotes, albeit with lower affinity than HgdUTP [, ].

Relevance: Although HgdCTP is structurally similar to dCTP, it can still bind to the active site of dUTPase, albeit with lower affinity than dUTP or HgdUTP, and inhibits its activity [, ]. This suggests that the dUTPase active site might accommodate some structural variations while retaining its sensitivity to mercury compounds [, ].

5-Mercurithioethylene glycol derivative of dUTP

Compound Description: This compound is a derivative of HgdUTP where the mercury atom is further modified with a thioethylene glycol moiety [, ]. This modification reduces its affinity for eukaryotic dUTPases compared to HgdUTP [, ].

Relevance: This derivative provides insights into the structural requirements for binding to the dUTPase active site [, ]. The varying affinities of HgdUTP and its derivative for dUTPases from different sources highlight the potential for developing selective inhibitors based on subtle structural differences in their active sites [, ].

Biotinyl-11-deoxyuridine triphosphate (BiodUTP)

Compound Description: Biotinyl-11-deoxyuridine triphosphate (BiodUTP) is a synthetic analog of dUTP labeled with biotin [, ]. It can be incorporated into DNA during repair synthesis, allowing for the visualization of repair patches using electron microscopy [, ].

Relevance: BiodUTP serves as a valuable tool for studying DNA repair processes due to its structural similarity to dUTP, enabling its incorporation into DNA, and the presence of the biotin label for visualization [, ]. This highlights the potential for developing modified dUTP analogs for research and diagnostic purposes [, ].

5-[¹²⁵I]Iodo-2′-deoxyuridine triphosphate ([¹²⁵I]dUTP)

Compound Description: 5-[¹²⁵I]Iodo-2′-deoxyuridine triphosphate ([¹²⁵I]dUTP) is a radiolabeled analog of dUTP, where a radioactive iodine isotope (¹²⁵I) replaces a hydrogen atom []. This modification allows for sensitive detection and quantification of DNA synthesis and polymerase activity [].

Relevance: Similar to dUTP, [¹²⁵I]dUTP is recognized as a substrate by DNA polymerases and can be incorporated into newly synthesized DNA strands []. The radioactive iodine label offers significantly higher sensitivity compared to traditional ³H-labeled nucleotides, making [¹²⁵I]dUTP a powerful tool in assays requiring high sensitivity [].

2′-Chloro-2′-deoxyuridine 5′-triphosphate (ClUTP)

Compound Description: 2′-Chloro-2′-deoxyuridine 5′-triphosphate (ClUTP) is a substrate analog for ribonucleotide reductase, an enzyme involved in the synthesis of deoxyribonucleotides []. The enzyme converts ClUTP into a mixture of dUTP and the unstable product 3′-keto-2′-deoxyuridine triphosphate (3′-keto-dUTP) [].

Relevance: Although not directly involved in dUTPase activity, ClUTP's enzymatic conversion generates dUTP, highlighting its indirect connection to dUTP metabolism []. This emphasizes the interconnected nature of nucleotide metabolic pathways and the potential impact of substrate analogs on these processes [].

3′-Keto-2′-deoxyuridine triphosphate (3′-keto-dUTP)

Compound Description: 3′-Keto-2′-deoxyuridine triphosphate (3′-keto-dUTP) is an unstable product formed during the enzymatic conversion of ClUTP by ribonucleotide reductase []. It can be trapped by reduction with NaBH4, producing a mixture of xylo-dUTP and dUTP [].

Relevance: As a product of ClUTP conversion, 3′-keto-dUTP indirectly contributes to dUTP levels within the cell []. This highlights the complex interplay within nucleotide metabolic pathways and the potential for unintended consequences when these pathways are perturbed [].

Xylo-dUTP

Compound Description: Xylo-dUTP is an unusual nucleotide formed by the reduction of 3′-keto-dUTP with NaBH4 []. It serves as a marker for the reaction and provides insights into the mechanism of ribonucleotide reductase [].

Relevance: While not directly involved in dUTPase activity, the generation of xylo-dUTP through 3′-keto-dUTP, itself a product of ClUTP conversion, indirectly reflects on the cellular dUTP pool []. This underscores the interconnected nature of nucleotide metabolic pathways [].

Deoxyuridine (dUrd)

Compound Description: Deoxyuridine (dUrd) is a deoxynucleoside, a component of DNA []. It can be phosphorylated to form dUMP, the precursor of dTMP in the thymidylate synthesis pathway [].

Relevance: dUrd is the precursor for the synthesis of dUTP. It can be sequentially phosphorylated to dUMP, dUDP, and finally dUTP []. This pathway highlights the importance of dUTPase in regulating dUTP levels and preventing its misincorporation into DNA [].

Deoxycytidine triphosphate (dCTP)

Compound Description: Deoxycytidine triphosphate (dCTP) is one of the four canonical building blocks of DNA []. It is essential for DNA synthesis and repair [].

Source and Classification

Deoxyuridine triphosphate is classified as a deoxynucleoside triphosphate, specifically a pyrimidine nucleotide. It can be synthesized from uridine through phosphorylation processes. The compound is essential for various biological functions, particularly in the context of DNA synthesis, where it serves as a substrate for DNA polymerases.

Synthesis Analysis

The synthesis of deoxyuridine triphosphate typically involves several key steps:

  1. Starting Material: The synthesis begins with deoxyuridine or its derivatives.
  2. Phosphorylation: The conversion to deoxyuridine triphosphate can be achieved through phosphorylation using reagents such as phosphorus oxychloride or pyrophosphate. For example, one method involves converting deoxyuridine to deoxyuridine monophosphate, followed by further phosphorylation to yield the triphosphate form .
  3. Purification: The synthesized product is often purified using techniques such as high-performance liquid chromatography to ensure high purity and yield .

Technical Parameters

  • Reagents: Phosphorus oxychloride, pyrophosphate.
  • Conditions: Reaction conditions may vary, but they typically involve controlled temperature and pH to optimize yield.
Molecular Structure Analysis

Deoxyuridine triphosphate has a specific molecular structure characterized by:

  • Chemical Formula: C9H13N2O12P3
  • Molecular Weight: Approximately 507.14 g/mol.
  • Structure: The molecule consists of a deoxyribose sugar linked to a uracil base and three phosphate groups attached at the 5' position. The presence of these phosphate groups makes it highly polar and reactive, allowing it to participate in biochemical reactions necessary for DNA synthesis.

Structural Data

  • Bonding: The phosphoanhydride bonds between phosphate groups are key to its energy transfer capabilities during polymerization reactions.
  • Conformation: The conformation of the molecule is influenced by the sugar and base interactions, which play a role in its recognition by enzymes.
Chemical Reactions Analysis

Deoxyuridine triphosphate participates in several important chemical reactions:

  1. Polymerization: It acts as a substrate for DNA polymerases during DNA replication, where it gets incorporated into the growing DNA strand.
  2. Hydrolysis: Under certain conditions, deoxyuridine triphosphate can undergo hydrolysis, releasing pyrophosphate and forming deoxyuridine diphosphate .
  3. Enzymatic Reactions: It can also be involved in various enzymatic reactions that modify nucleic acids or serve as precursors for other nucleotide analogs.

Technical Details

  • Reaction Conditions: Optimal pH and temperature conditions are crucial for maximizing incorporation efficiency during DNA synthesis.
  • Enzymatic Specificity: Different DNA polymerases exhibit varying efficiencies in incorporating deoxyuridine triphosphate compared to other nucleotides.
Mechanism of Action

The mechanism of action of deoxyuridine triphosphate primarily revolves around its role in DNA synthesis:

  1. Incorporation into DNA: During replication, DNA polymerases catalyze the addition of deoxyuridine triphosphate to the 3' end of a growing DNA strand. This process involves the formation of a phosphodiester bond between the 5' phosphate group of the incoming nucleotide and the 3' hydroxyl group of the last nucleotide in the chain.
  2. Energy Release: The hydrolysis of the terminal phosphate group provides energy necessary for this reaction, driving the polymerization process forward.

Relevant Data

  • Kinetics: The kinetics of incorporation can vary based on factors such as enzyme concentration and substrate availability.
  • Inhibitors: Certain inhibitors can affect the incorporation efficiency, highlighting the importance of this compound in regulating DNA synthesis.
Physical and Chemical Properties Analysis

Deoxyuridine triphosphate possesses distinct physical and chemical properties:

  • Solubility: It is highly soluble in water due to its polar nature.
  • Stability: The stability can be affected by pH and temperature; it is generally stable under physiological conditions but can degrade under extreme conditions.
  • Absorption Spectrum: It exhibits characteristic UV absorbance due to its nucleobase component, useful for quantification in laboratory settings .

Relevant Data

  • pH Stability Range: Typically stable between pH 6 to 8.
  • Storage Conditions: Recommended storage at -20°C to maintain integrity.
Applications

Deoxyuridine triphosphate has numerous scientific applications:

  1. Molecular Biology Techniques: It is widely used in polymerase chain reaction (PCR), reverse transcription PCR (RT-PCR), and sequencing applications due to its ability to replace thymidine triphosphate without compromising fidelity .
  2. Nucleotide Analog Development: Researchers utilize deoxyuridine triphosphate as a precursor for synthesizing modified nucleotides that have applications in genetic engineering and therapeutic development .
  3. Diagnostics and Research: Its incorporation into DNA allows for tracking and labeling applications in various research settings.

Properties

CAS Number

1173-82-6

Product Name

Deoxyuridine triphosphate

IUPAC Name

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C9H15N2O14P3

Molecular Weight

468.14 g/mol

InChI

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1

InChI Key

AHCYMLUZIRLXAA-SHYZEUOFSA-N

SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

2'-deoxyuridine 5'-triphosphate
deoxy-UTP
deoxyuridine triphosphate

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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